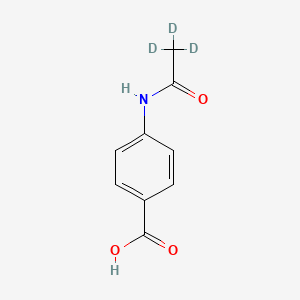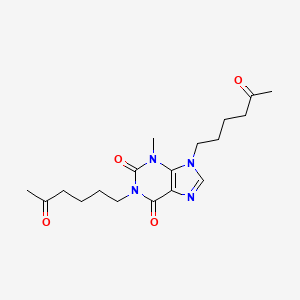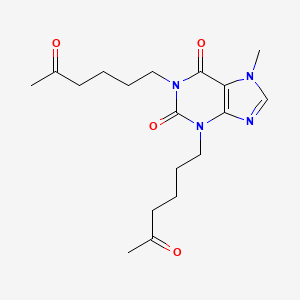
Acedoben-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acedoben-d3 is a deuterated derivative of 4-aminobenzoic acid, where the acetyl group is substituted with trideuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemical research. The presence of deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool in scientific studies.
Applications De Recherche Scientifique
Acedoben-d3 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Investigated for its potential use in drug development, particularly in improving the metabolic stability of pharmaceutical compounds.
Industry: Utilized in the synthesis of deuterated drugs and as a reference standard in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acedoben-d3 typically involves the acetylation of 4-aminobenzoic acid with trideuterioacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The general reaction scheme is as follows:
Starting Material: 4-aminobenzoic acid.
Reagent: Trideuterioacetic anhydride.
Catalyst: A base such as pyridine or triethylamine.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: Acedoben-d3 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Nitro-Acedoben-d3.
Reduction: 4-[(2,2,2-Trideuterioacetyl)amino]benzyl alcohol.
Substitution: 4-[(2,2,2-Trideuterioacetyl)amino]-2-nitrobenzoic acid or 4-[(2,2,2-Trideuterioacetyl)amino]-2-bromobenzoic acid.
Mécanisme D'action
The mechanism of action of Acedoben-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. In biochemical studies, it is often used to investigate enzyme-catalyzed reactions and to elucidate the role of hydrogen atoms in these processes.
Comparaison Avec Des Composés Similaires
4-Aminobenzoic acid: The non-deuterated parent compound.
4-[(2,2,2-Trifluoroacetyl)amino]benzoic acid: A fluorinated analog with different electronic properties.
4-[(2,2,2-Trichloroacetyl)amino]benzoic acid: A chlorinated analog with distinct reactivity.
Comparison: Acedoben-d3 is unique due to the presence of deuterium atoms, which can significantly alter its metabolic and chemical properties compared to its non-deuterated and halogenated analogs. This makes it particularly valuable in studies requiring precise control over reaction kinetics and metabolic pathways.
Propriétés
IUPAC Name |
4-[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJEYYXVJIFCE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746904 |
Source


|
| Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57742-39-9 |
Source


|
| Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-2-ol, 6-(methylsulfonyl)-, (2-exo,6-endo)- (9CI)](/img/new.no-structure.jpg)


![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)



